Cas no 2173992-28-2 (3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride)

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a bicyclic amine compound featuring a rigid azabicyclo[3.2.1]octane scaffold. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications. Its constrained ring structure imparts stereochemical control, which is valuable in medicinal chemistry for designing selective ligands or enzyme inhibitors. The presence of both tertiary amine and primary amine functionalities allows for further derivatization, enabling the development of structurally diverse analogs. This compound is particularly useful in research involving central nervous system (CNS) targets due to its potential interactions with neurotransmitter receptors. High purity and well-defined stereochemistry ensure reproducibility in experimental studies.
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride structure
2173992-28-2 structure
Product Name:3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
CAS No:2173992-28-2
MF:C8H18Cl2N2
MW:213.147920131683
MDL:MFCD30802451
CID:4639113
PubChem ID:132352681
Update Time:2025-10-28

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
    • 3-methyl-3-azabicyclo[3.2.1]octan-8-aminedihydrochloride
    • EN300-22907857
    • 2173992-28-2
    • CS-0058976
    • AKOS037644686
    • P17644
    • 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine diHCl
    • AS-54221
    • 3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
    • MFCD30802451
    • SY322159
    • 3-methyl-3-azabicyclo[3.2.1]octan-8-amine 2hcl
    • 8-Amino-3-methyl-3-azabicyclo[3.2.1]octane Dihydrochloride
    • MDL: MFCD30802451
    • Inchi: 1S/C8H16N2.2ClH/c1-10-4-6-2-3-7(5-10)8(6)9;;/h6-8H,2-5,9H2,1H3;2*1H
    • InChI Key: WXLNSVWHCSMVCL-UHFFFAOYSA-N
    • SMILES: C12C(N)C(CC1)CN(C)C2.[H]Cl.[H]Cl

Computed Properties

  • Exact Mass: 212.0847040g/mol
  • Monoisotopic Mass: 212.0847040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 121
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride Pricemore >>

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3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:2173992-28-2)3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
Order Number:A1079811
Stock Status:in Stock
Quantity:5g/1g/500mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:08
Price ($):2413.0/567.0/536.0
Email:sales@amadischem.com

Additional information on 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride

Introduction to 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride (CAS No. 2173992-28-2)

3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound, identified by its Chemical Abstracts Service (CAS) number 2173992-28-2, belongs to the class of bicyclic amines, which are known for their diverse pharmacological properties. The presence of a nitrogen-containing heterocycle in its structure imparts distinct chemical and biological characteristics, making it a subject of intense research interest.

The molecular structure of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride consists of a bicyclic system with an eight-membered ring containing three contiguous rings: a cyclopropane ring fused to a seven-membered azabicyclo ring. This unique arrangement creates a rigid scaffold that can interact with biological targets in a highly specific manner. The amine functional group at the 8-position and the methyl substituent at the 3-position further contribute to the compound's chemical reactivity and potential biological effects.

One of the most compelling aspects of this compound is its potential as a pharmacophore in drug discovery. The bicyclic core mimics natural product scaffolds that have been successfully utilized in the development of therapeutic agents. Recent studies have highlighted the importance of such structural motifs in modulating enzyme activity and receptor binding, which are critical for drug efficacy. The nitrogen atom in the azabicyclo ring can form hydrogen bonds with biological targets, enhancing binding affinity and selectivity.

In the realm of medicinal chemistry, 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride has been explored for its potential role in addressing various therapeutic challenges. Researchers have been particularly interested in its interactions with enzymes and receptors involved in inflammation, pain management, and neurodegenerative diseases. The rigid bicyclic structure provides a stable platform for derivatization, allowing chemists to fine-tune its pharmacological properties through structural modifications.

Recent advancements in computational chemistry have enabled more efficient virtual screening and design of molecules like 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride. These computational methods leverage machine learning algorithms to predict binding affinities and identify promising lead compounds for further experimental validation. Such approaches have accelerated the drug discovery process, making it possible to rapidly assess the potential of novel scaffolds like this one.

The synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride presents unique challenges due to its complex cyclic structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed cyclizations and asymmetric synthesis have been employed to construct the desired bicyclic framework with high precision.

From a biological perspective, 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride has shown promise in preclinical studies as a modulator of key biological pathways. Its ability to interact with specific targets suggests that it could be developed into a therapeutic agent for conditions where precise molecular intervention is required. For instance, its structural features may allow it to inhibit enzymes implicated in metabolic disorders or modulate neurotransmitter receptors involved in cognitive function.

The dihydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for pharmaceutical applications. This salt form also improves bioavailability, which is a critical factor in drug development. The hydrochloride moiety ensures that the compound remains soluble in aqueous solutions, facilitating formulation into various dosage forms such as tablets or injectables.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride are likely to play an increasingly important role in drug discovery and development pipelines. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, including oncology, immunology, and central nervous system disorders.

The growing interest in natural product-inspired scaffolds underscores the value of exploring diverse chemical libraries for novel drug candidates. CAS No 2173992 serves as an identifier for this intriguing molecule, facilitating its study within academic and industrial research settings worldwide.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2173992-28-2)3-Methyl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride
A1079811
Purity:99%/99%/99%
Quantity:5g/1g/500mg
Price ($):2413.0/567.0/536.0
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